molecular formula C7H4F3NO3 B045065 2-Nitro-3-(trifluoromethyl)phenol CAS No. 386-72-1

2-Nitro-3-(trifluoromethyl)phenol

Cat. No. B045065
CAS RN: 386-72-1
M. Wt: 207.11 g/mol
InChI Key: KLWSGZHZNIOCPO-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)phenol is a chemical compound with notable importance in the fields of medicine and pesticide development. Its synthesis and the study of its properties provide valuable insights into its applications and interactions in various chemical environments.

Synthesis Analysis

The synthesis of 2-Nitro-3-(trifluoromethyl)phenol involves multiple steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has been explored to improve yield and purity, highlighting the compound's significance in pharmaceutical and agrochemical industries (Zhang Zhi-hai, 2010).

Molecular Structure Analysis

The molecular structure of 2-Nitro-3-(trifluoromethyl)phenol and its derivatives has been extensively studied using techniques like 1H NMR spectroscopy. These studies provide insights into the spatial arrangement of atoms within the molecule and the effects of substituents on its chemical behavior and physical properties. For instance, nitro group placement significantly influences mutagenicity and reactivity, illustrating the importance of detailed structural analysis (F. E. Evans et al., 1994).

Chemical Reactions and Properties

2-Nitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, demonstrating its reactivity and versatility as a chemical intermediate. These reactions are essential for creating a wide range of compounds with potential applications in different industries (M. Jereb & Kaja Gosak, 2015).

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

The atmospheric presence of nitrophenols, including compounds structurally related to 2-Nitro-3-(trifluoromethyl)phenol, has been extensively studied. Nitrophenols are formed through atmospheric reactions involving phenols and nitrating agents, such as NO2 or N2O5, and their occurrence is indicative of combustion processes and secondary atmospheric chemical reactions. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for their detection. The environmental implications of these compounds include their role in atmospheric chemistry, potential health effects due to inhalation or exposure, and their contribution to particulate matter, which can affect climate change and air quality. Further research is needed to fully understand the atmospheric chemistry of nitrophenols, their sources, and sinks, as well as their overall impact on the environment and human health (Harrison et al., 2005).

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological effects of compounds similar to 2-Nitro-3-(trifluoromethyl)phenol have been explored, particularly in relation to their use as pesticides or in industrial applications. For instance, the lampricide TFM, a related compound, has been reviewed for its environmental impact, particularly in aquatic ecosystems. While it is designed to control sea lamprey populations in the Great Lakes, its environmental persistence, degradation, and ecotoxicological effects on non-target organisms have been scrutinized. Studies suggest that while TFM is effective and poses minimal long-term risk, ongoing monitoring and evaluation of its environmental and ecological impact are essential to ensure the sustainability of its use. This highlights the need for comprehensive environmental risk assessments for such chemicals, encompassing their degradation, mobility in the environment, and potential impacts on aquatic life and ecosystems (Hubert, 2003).

Safety And Hazards

The safety data sheet for 2-Nitro-3-(trifluoromethyl)phenol indicates that it is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation .

Future Directions

While specific future directions for 2-Nitro-3-(trifluoromethyl)phenol were not found in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine derivatives are expected to be discovered in the future . This suggests that there could also be potential future applications for 2-Nitro-3-(trifluoromethyl)phenol.

properties

IUPAC Name

2-nitro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSGZHZNIOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633875
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-3-(trifluoromethyl)phenol

CAS RN

386-72-1
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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